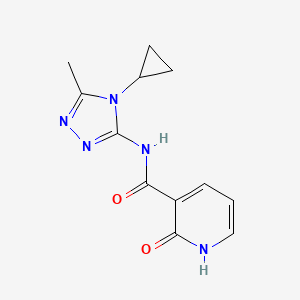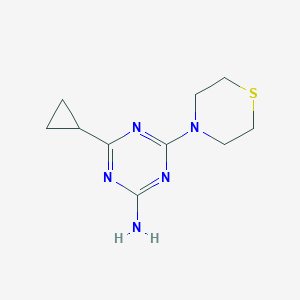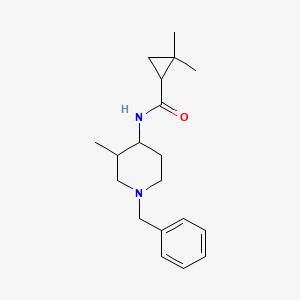
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications in cancer treatment.
作用機序
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide binds to the ATP-binding pocket of CHK1, thereby inhibiting its kinase activity. This results in the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced therapeutic efficacy. Additionally, N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency may vary depending on the cancer cell line, and its efficacy may be affected by the presence of certain genetic mutations. Additionally, the synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for lab experiments.
将来の方向性
There are several potential future directions for the development and application of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. One direction is the identification of biomarkers that can predict the sensitivity of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can help to guide patient selection for clinical trials. Another direction is the development of combination therapies that can enhance the therapeutic efficacy of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide. Finally, further research is needed to understand the molecular mechanisms underlying the sensitivity and resistance of cancer cells to N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide, which can inform the development of more effective cancer therapies.
Conclusion:
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for cancer therapy through its inhibition of CHK1 activity. Its specificity for CHK1, minimal toxicity in normal cells, and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further development. However, its efficacy may be affected by genetic mutations and its availability for lab experiments may be limited by its complex synthesis method. Further research is needed to fully understand its mechanism of action and potential future directions for its development and application in cancer therapy.
合成法
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis involves the condensation of 4-cyclopropyl-5-methyl-1,2,4-triazole-3-carboxylic acid with 2-amino-3-cyanopyridine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting intermediate is then converted to the final product through a series of purification and isolation steps.
科学的研究の応用
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-7-15-16-12(17(7)8-4-5-8)14-11(19)9-3-2-6-13-10(9)18/h2-3,6,8H,4-5H2,1H3,(H,13,18)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMPQWFSYBGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-2-oxo-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)

![1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)

![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)
![N,N-dimethyl-1-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]piperidin-4-amine](/img/structure/B7438252.png)
![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)